Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
- Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H28N2O7S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-methyl-5-(piperidine-1-carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O7S/c1-13-17(23(28)32-5)21(33-19(13)22(27)25-9-7-6-8-10-25)24-20(26)14-11-15(29-2)18(31-4)16(12-14)30-3/h11-12H,6-10H2,1-5H3,(H,24,26) |
InChI Key |
DCGPBOVUKLRDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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